molecular formula C20H12ClFOS B15029403 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine

3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine

Katalognummer: B15029403
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: ADUGXPJQGDLAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine typically involves multi-step organic reactions. Common starting materials might include chlorobenzene, fluorobenzene, thiophene, and benzoxepine derivatives. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen or other group substitutions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine: can be compared with other benzoxepine derivatives that have similar structures but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups might exhibit similar biological activities.

    Thiophene derivatives: Compounds containing thiophene rings are often studied for their electronic properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C20H12ClFOS

Molekulargewicht

354.8 g/mol

IUPAC-Name

3-chloro-5-(4-fluorophenyl)-2-thiophen-2-yl-1-benzoxepine

InChI

InChI=1S/C20H12ClFOS/c21-17-12-16(13-7-9-14(22)10-8-13)15-4-1-2-5-18(15)23-20(17)19-6-3-11-24-19/h1-12H

InChI-Schlüssel

ADUGXPJQGDLAKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=C(O2)C3=CC=CS3)Cl)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.